3-(Methylpentylamino)-propanamide
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-[methyl(pentyl)amino]propanamide |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-7-11(2)8-6-9(10)12/h3-8H2,1-2H3,(H2,10,12) |
InChI Key |
XWBKEEJUFODYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Methyl-N-pentylamine and Methyl 3-Halopropionate
This method is widely reported in patent literature (EP2038291B1, US8178712B2) and involves the following steps:
Formation of N-Methyl-N-pentylamine
- N-Methylbenzylamine is alkylated with 1-bromopentane in the presence of a base such as potassium carbonate in acetone solvent at room temperature for about 18 hours.
- The intermediate N-methyl-N-pentylbenzylamine is then debenzylated using palladium on carbon (Pd/C) catalyst in an alcoholic solvent to yield N-methyl-N-pentylamine.
Alternative Route via Methyl Acrylate Condensation
An alternate synthetic approach involves:
- Condensation of N-methylbenzylamine with methyl acrylate in the presence of a base (potassium carbonate) to form 3-[N-(methylbenzyl)amino]propionate.
- Debenzylation of this intermediate using Pd/C catalyst to obtain 3-(N-methylamino)propionate.
- Subsequent alkylation with 1-bromopentane to form methyl 3-[N-(methylpentyl)amino]propionate, followed by hydrolysis to the propionic acid derivative.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Comments |
|---|---|---|---|---|
| N-Methylbenzylamine alkylation | 1-Bromopentane, K2CO3, acetone | 25 (room temp) | ~18 hours | Formation of N-methyl-N-pentylbenzylamine |
| Debenzylation | Pd/C catalyst, alcoholic solvent | Room temp | Several hours | Yields N-methyl-N-pentylamine |
| Alkylation with methyl 3-bromopropionate | Methyl 3-bromopropionate, K2CO3, toluene | 25–80 (opt 70) | Hours | Produces methyl 3-[N-(methylpentyl)amino]propionate |
| Hydrolysis | HCl or other acid | Variable | Hours | Converts ester to acid or amide |
Reported yields for these steps are generally high, with debenzylation and alkylation steps optimized for purity and conversion efficiency.
Mechanistic Insights and Optimization
- Base Selection: Potassium carbonate is preferred due to its mildness and effectiveness in promoting alkylation without side reactions.
- Solvent Choice: Acetone and toluene are common solvents; acetone facilitates alkylation of amines, while toluene is favored for alkylation with halopropionates due to its inertness and boiling range.
- Catalyst Efficiency: Pd/C catalyzed debenzylation is a key step to remove protecting groups cleanly, essential for obtaining pure secondary amines.
- Temperature Control: Moderate temperatures (25–80°C) balance reaction rate and side product minimization.
Data Table: Physicochemical Properties of 3-(Methylpentylamino)-propanamide
Summary and Professional Assessment
The preparation of 3-(Methylpentylamino)-propanamide is well-documented in patent literature related to ibandronate sodium synthesis. The most reliable and industrially relevant methods involve:
- Alkylation of N-methylbenzylamine with 1-bromopentane, followed by catalytic debenzylation.
- Subsequent alkylation with methyl 3-bromopropionate and hydrolysis to the target propanamide.
These methods are characterized by their use of readily available reagents, mild reaction conditions, and efficient catalytic steps. The process is scalable and amenable to industrial production, with careful control of reaction parameters ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methylpentylamino)-propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, dichloromethane, ethanol.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amides.
Scientific Research Applications
3-(Methylpentylamino)-propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Methylpentylamino)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
ω-(Dialkylamino)propanamide derivatives in exhibited poor antiplasmodial activity, highlighting the critical role of substituent electronic and steric effects. The inactivity of these compounds contrasts sharply with fluorinated benzamide analogs, which showed nanomolar potency against *Plasmodium falciparum (PfNF54) .
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl groups enhance antimalarial potency by improving target binding (e.g., 3-fluoro derivative: PfNF54 IC₅₀ = 0.049 µM) . Bulky Alkyl Chains: The methylpentylamino group in 3-(Methylpentylamino)-propanamide may reduce activity compared to smaller substituents (e.g., dimethylamino), as seen in ω-(dialkylamino)propanamides (IC₅₀ >7 µM) . Aromatic vs. Aliphatic Moieties: 3-Phenylpropanamide lacks antimalarial activity, whereas fluorinated aromatic analogs (e.g., 3-chloro-4-methoxybenzamide) are highly active (IC₅₀ = 0.014 µM) .
Cytotoxicity and Selectivity: Fluorinated derivatives, while potent, exhibit increased cytotoxicity (L-6 cells IC₅₀ = 9.24–111.2 µM vs. 159.3 µM for reference compound 1). The methylpentylamino group’s impact on cytotoxicity remains uncharacterized but could be inferred to follow trends observed in other alkylamino derivatives.
Receptor Specificity: The S-1 compound (3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide) demonstrates that propanamide derivatives can achieve high receptor selectivity (e.g., androgen receptor modulation) through strategic substituent placement, such as fluorophenoxy and nitro-CF₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
